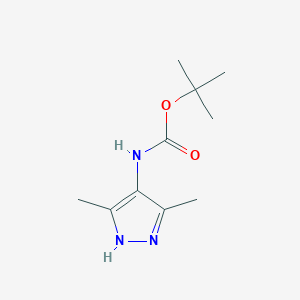

tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate

Description

tert-Butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate (CAS: 1187341-03-2) is a heterocyclic carbamate derivative with the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . It serves as a versatile small-molecule scaffold in pharmaceutical and chemical research, particularly in drug discovery for functional group diversification. The compound features a pyrazole ring substituted with methyl groups at the 3- and 5-positions, which enhances steric and electronic stability. The tert-butoxycarbonyl (Boc) group acts as a protective moiety for the amine, enabling selective deprotection during synthetic workflows .

Properties

IUPAC Name |

tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-6-8(7(2)13-12-6)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCBWVXVCKEWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.29 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a pyrazole ring, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 125 μg/mL |

| Escherichia coli | 200 μg/mL |

| Bacillus subtilis | 150 μg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the growth of several cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 10 |

| HepG2 (Liver Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

These results indicate that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have reported that it inhibits pro-inflammatory cytokines such as TNFα and IL-6, with IC50 values ranging from 0.1 to 0.5 μM in various assays . This suggests its potential utility in treating inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets including enzymes and receptors. The presence of the pyrazole ring enhances its binding affinity to these targets, influencing pathways related to inflammation and cancer progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vivo Anti-tumor Study : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.

- Inflammation Model : In an animal model of arthritis, treatment with the compound resulted in decreased swelling and inflammatory markers.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Anticancer Properties

Research indicates that derivatives of pyrazole compounds, including tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate, exhibit inhibitory effects on enzymes like tryptophan 2,3-dioxygenase (TDO), which is implicated in tumor growth and immune evasion in cancer therapy. Inhibiting TDO can enhance antitumor immune responses by preventing the depletion of tryptophan in the tumor microenvironment .

2.2 Antibiotic Adjuvants

Recent studies have evaluated the compound's potential as an antibiotic adjuvant. Pyrazole derivatives have shown promise in enhancing the efficacy of existing antibiotics against resistant bacterial strains. The compound's ability to synergize with antibiotics like colistin was noted, demonstrating its potential role in combating antibiotic resistance .

Case Study:

A study evaluated various pyrazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was among the compounds tested, showing significant synergistic effects when combined with traditional antibiotics .

Agricultural Applications

3.1 Herbicide Development

Pyrazole derivatives are being explored for their herbicidal properties due to their ability to inhibit specific enzymes involved in plant growth regulation. Research has indicated that compounds similar to this compound can disrupt metabolic pathways in weeds without affecting crop plants, making them suitable candidates for selective herbicides .

Table 1: Comparison of Biological Activities of Pyrazole Derivatives

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The tert-butyl carbamate group is a common motif in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on substituents, molecular properties, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Substituent-Driven Reactivity and Stability

- Pyrazole Derivatives : The 3,5-dimethylpyrazole core in the target compound provides steric hindrance, reducing undesired side reactions during coupling steps. In contrast, cyclopentyl or piperidinyl derivatives (e.g., CAS 1330069-67-4, 1270019-92-5) offer conformational flexibility, which is critical for binding to enzymes or receptors .

- Bicyclic Systems : Compounds like tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate exhibit enhanced rigidity, improving target selectivity in neurological disorders .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate typically involves:

- Starting Material: 3,5-dimethyl-1H-pyrazol-4-amine or a suitable pyrazole derivative.

- Reagent: tert-Butyl carbamate or Boc-protecting group donors.

- Catalysts: Palladium-based catalysts such as palladium acetate or tris(dibenzylideneacetone)dipalladium(0).

- Bases: Cesium carbonate or other strong bases.

- Solvents: 1,4-Dioxane, tetrahydrofuran (THF), or mixtures with water.

- Conditions: Inert atmosphere (nitrogen or argon), reflux or elevated temperatures (85–120°C), reaction times ranging from hours to days.

Palladium-Catalyzed Coupling Methods

A prominent method involves palladium-catalyzed amination coupling of halogenated pyrazole derivatives with tert-butyl carbamate. This method is effective for synthesizing carbamate derivatives with high selectivity.

| Parameter | Details |

|---|---|

| Catalyst | Palladium diacetate, Pd2(dba)3, or tris(dibenzylideneacetone)dipalladium(0) |

| Ligands | Xantphos, XPhos, or 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene |

| Base | Cesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane |

| Temperature | 85–120°C |

| Reaction Time | 2–40 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Typical Yields | 39% to 89% depending on substrate and conditions |

Example Experimental Procedure:

- A mixture of halogenated pyrazole derivative (e.g., 3,5-dibromo-2,4-dimethyl-pyridine as an analog), tert-butyl carbamate, palladium catalyst, ligand, and cesium carbonate is stirred in 1,4-dioxane under inert atmosphere at 90°C for 16 hours.

- After completion, the reaction mixture is cooled, diluted with ethyl acetate, washed with water, dried, and purified by column chromatography.

- The product is obtained as a solid with yields reported between 39% and 89% depending on the substrate and conditions.

This method allows the formation of the carbamate linkage via palladium-catalyzed C–N bond formation, which is efficient for heterocyclic amines like pyrazoles.

Carbamoylation Using Formic Acid Mediated Conditions

Another approach involves the reaction of tert-butyl carbamate with aldehyde-functionalized aromatic or heteroaromatic compounds in the presence of formic acid, sodium benzenesulfinate, and a solvent mixture of tetrahydrofuran and water at room temperature over extended periods (up to 6 days).

| Parameter | Details |

|---|---|

| Reagents | tert-Butyl carbamate, aldehyde derivative (e.g., 3-bromo-4-formylbenzonitrile), sodium benzenesulfinate, formic acid |

| Solvent | Tetrahydrofuran (THF) and water |

| Temperature | 15–25°C (room temperature) |

| Reaction Time | 144 hours (6 days) |

| Work-up | Precipitation by addition of water, filtration, washing, and recrystallization |

| Yields | Up to 95.2 g isolated product reported from multigram scale |

- Formic acid acts as a catalyst and reductant facilitating the formation of the carbamate linkage.

- Sodium benzenesulfinate likely serves as a nucleophilic additive aiding in the transformation.

- The reaction proceeds under mild conditions, suitable for sensitive functional groups.

This method is advantageous for large-scale synthesis due to mild conditions and high yields.

Comparative Data Table of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(OAc)2, Cs2CO3, Xantphos | 1,4-Dioxane | 90–120°C | 2–40 hours | 39–89 | Efficient C–N bond formation, inert atmosphere |

| Formic acid-mediated carbamoylation | None (acid catalyzed) | THF/Water | 15–25°C | 144 hours (6 days) | Up to 95 | Mild conditions, suitable for scale-up |

Research Findings and Notes

- The palladium-catalyzed method is widely used for the synthesis of tert-butyl carbamate derivatives of heterocycles due to its versatility and relatively short reaction times.

- Ligands such as Xantphos and XPhos improve catalyst stability and reaction efficiency.

- Cesium carbonate is preferred as a base for its strong basicity and solubility in organic solvents.

- The formic acid-mediated method, while slower, offers a milder alternative that can be advantageous for substrates sensitive to heat or strong bases.

- Purification typically involves extraction, drying over sodium sulfate, and column chromatography or recrystallization from solvents like methyl tert-butyl ether or acetonitrile.

- Characterization of products is confirmed by ^1H NMR, LC-MS, and HPLC retention times consistent with expected structures.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate?

Methodological Answer: The synthesis typically involves carbamate protection of the pyrazole amine. A common approach is reacting 3,5-dimethyl-1H-pyrazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP as a catalyst). Reaction progress is monitored via TLC, and purification is achieved via column chromatography. This method aligns with strategies used for structurally analogous carbamates, such as tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate, where Boc protection is optimized at room temperature .

Q. How is this compound characterized in research settings?

Methodological Answer: Characterization relies on ¹H/¹³C-NMR and ESI-MS . For example:

- ¹³C-NMR (CDCl₃): Peaks at δ ~28.4 (tert-butyl CH₃), 79.8 (Boc quaternary carbon), and 122–145 ppm (pyrazole carbons) .

- ESI-MS : Expected molecular ion [M+H⁺] at m/z 227.13 (C₁₀H₁₇N₃O₂). Discrepancies in mass data may indicate impurities or incomplete Boc protection, requiring repurification .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: While specific toxicity data are limited, standard precautions include:

- Using PPE (gloves, goggles) and working in a fume hood to avoid inhalation.

- Storing at room temperature, away from strong acids/bases to prevent decomposition.

- Immediate rinsing with water for skin/eye exposure, as recommended for structurally similar carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotameric forms of this compound?

Methodological Answer: Rotameric equilibria (e.g., due to restricted rotation around the carbamate bond) can split NMR signals. Strategies include:

- Variable Temperature (VT) NMR : Raising the temperature to coalesce split peaks (e.g., δ 1.2–1.5 ppm for tert-butyl groups).

- 2D NMR (COSY, HSQC) : Assigning ambiguous signals through correlation spectroscopy.

- X-ray Crystallography : Using programs like SHELXL to validate the structure and confirm bond conformations .

Q. What strategies optimize synthetic yield when scaling up this carbamate?

Methodological Answer: Optimization involves:

- Design of Experiments (DoE) : Screening variables (e.g., solvent polarity, base strength) to maximize yield. For example, using THF instead of DCM improved yields in tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate synthesis .

- Catalytic Systems : DMAP (4-dimethylaminopyridine) enhances Boc protection efficiency by activating Boc₂O.

- In Situ Monitoring : FTIR or Raman spectroscopy to track amine consumption and minimize side reactions .

Q. How should researchers address unexpected byproducts during synthesis?

Methodological Answer: Byproduct analysis requires:

- LC-MS/MS : Identifying masses corresponding to hydrolyzed Boc groups (e.g., m/z 127 for 3,5-dimethylpyrazole-4-amine) or alkylated side products.

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-amine) to trace reaction pathways.

- Condition Adjustments : Reducing water content or switching to anhydrous solvents to prevent Boc group hydrolysis, as observed in related carbamate syntheses .

Q. What role does this compound play in medicinal chemistry or drug discovery?

Methodological Answer: As a building block , it enables modular drug design:

- The pyrazole core can be functionalized for kinase inhibition or GPCR modulation, similar to 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives tested for antitumor activity .

- The Boc group facilitates selective deprotection for further coupling (e.g., amide bond formation), as seen in PROTAC (proteolysis-targeting chimera) development .

Q. How can stability studies under varying pH/temperature conditions be designed?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions.

- HPLC-UV/PDA : Quantify degradation products (e.g., free pyrazole amine at ~210 nm).

- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life. For example, tert-butyl carbamates typically degrade rapidly under strong acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.